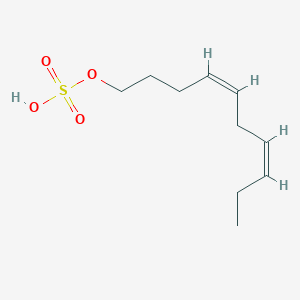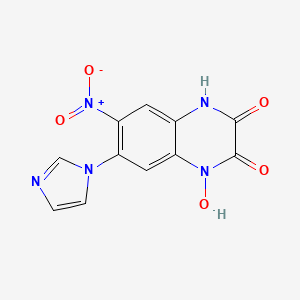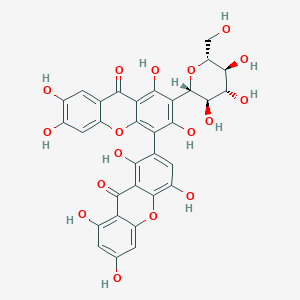![molecular formula C5H9N B1248080 1-Aminobiciclo[1.1.1]pentano CAS No. 177287-49-9](/img/structure/B1248080.png)
1-Aminobiciclo[1.1.1]pentano
Descripción general
Descripción
Synthesis Analysis
The synthesis of bicyclo[1.1.1]pentan-1-amine has been explored through various methods. A notable approach involves the aminoalkylation of [1.1.1]propellane, enabling direct access to 3-alkylbicyclo[1.1.1]pentan-1-amines. This method is significant for its mild reaction conditions and its utility in streamlining the syntheses of important bicyclo[1.1.1]pentan-1-amine building blocks (Hughes et al., 2019). Another innovative route involves the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane, offering a scalable and flexible pathway to this target compound (Goh et al., 2014).
Molecular Structure Analysis
The molecular structure of bicyclo[1.1.1]pentan-1-amine is noteworthy for its bridgehead nitrogen atom, contributing to its exceptional reactivity and potential as a benzene isostere. Analyses suggest that the low steric hindrance and high intrinsic nucleophilicity of the amine contribute to its unique properties (Lu & Chen, 2023).
Chemical Reactions and Properties
Bicyclo[1.1.1]pentan-1-amine participates in various chemical reactions, highlighting its versatility. For instance, it can undergo photochemical formal (4 + 2)-cycloaddition, converting the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton, a transformation that underscores the compound's utility in generating complex, sp3-rich primary amine building blocks (Harmata et al., 2021).
Physical Properties Analysis
The physical properties of bicyclo[1.1.1]pentan-1-amine, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical syntheses. While specific studies focused exclusively on these properties were not identified, the general understanding is that the bicyclo[1.1.1]pentane core imparts unique physical characteristics due to its strained structure.
Chemical Properties Analysis
The chemical properties of bicyclo[1.1.1]pentan-1-amine, including reactivity, stability, and functional group compatibility, are defined by its bicyclic structure. Its ability to serve as a bioisostere for aromatic rings, tert-butyl groups, and alkynes, combined with its reactivity, makes it a valuable compound in medicinal chemistry and drug design (Hughes et al., 2019).
Aplicaciones Científicas De Investigación
a. Bioisóstero del anillo de benceno: BCPA sirve como un bioisóstero funcionalizado de un anillo de benceno y un grupo terc-butilo. Sus ventajas incluyen una estabilidad metabólica superior, permeabilidad de la membrana y solubilidad acuosa en comparación con los anillos fenilo .
b. Candidatos a fármacos: BCPA se puede utilizar como un bioisóstero en candidatos a fármacos. Los químicos medicinales modernos están explorando cada vez más sistemas de anillos pequeños y tensos como BCPA para optimizar los candidatos a fármacos. El desafío radica en introducir sustituyentes en el andamiaje central. La aminación por liberación de tensión, una técnica que diversifica los sustratos con bioisósteros deseables, se ha aplicado a BCPA .
Química sintética y química clic
Los derivados de BCPA encuentran aplicaciones más allá del descubrimiento de fármacos:
a. Azidas derivadas de biciclo[1.1.1]pentano: BCPA se puede utilizar para preparar azidas derivadas de biciclo[1.1.1]pentano. Estas azidas son valiosas para aplicaciones de química clic, lo que permite reacciones químicas eficientes y selectivas .
Ciencia de materiales
Los derivados de BCPA se han investigado en ciencia de materiales:
a. Barras y rotores moleculares: Los derivados de BCPA sirven como barras y rotores moleculares. Sus propiedades estructurales únicas los convierten en candidatos intrigantes para varios materiales, incluidos los cristales líquidos, los sensores FRET y los marcos metal-orgánicos .
Mecanismo De Acción
Target of Action
Bicyclo[1.1.1]pentan-1-amine is a bioisostere of a benzene ring and tert-butyl group . It has been used in medicinal chemistry and drug discovery due to its superior metabolic stabilities, membrane permeability, and aqueous solubility compared to phenyl rings
Mode of Action
The exact mode of action of Bicyclo[11It’s known that the compound adds three-dimensional character and saturation to compounds . This ability to alter the spatial configuration of molecules can influence how they interact with their targets.
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[11It’s worth noting that the compound has been used in the synthesis of various derivatives, including bisbicyclo[111]pentyldiazene , which may have distinct biochemical impacts.
Pharmacokinetics
The pharmacokinetics of Bicyclo[11It has been noted that the compound can improve the physicochemical properties of prospective drug candidates .
Result of Action
The molecular and cellular effects of Bicyclo[11It has been used as a precursor in the synthesis of a potent quinolone antibacterial agent, u-87947e , suggesting that its derivatives can have significant biological effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Bicyclo[11The compound’s use as a bioisostere suggests that it may be more stable than the compounds it replaces, potentially leading to improved efficacy under various conditions .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Bicyclo[1.1.1]pentan-1-amine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. Bicyclo[1.1.1]pentan-1-amine can act as a substrate for these enzymes, leading to its biotransformation and subsequent effects on metabolic pathways. Additionally, Bicyclo[1.1.1]pentan-1-amine has been shown to bind to certain receptor proteins, modulating their activity and influencing cellular signaling pathways .
Cellular Effects
The effects of Bicyclo[1.1.1]pentan-1-amine on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Bicyclo[1.1.1]pentan-1-amine can activate or inhibit specific signaling cascades, leading to changes in cellular responses. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell. Furthermore, Bicyclo[1.1.1]pentan-1-amine impacts cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of Bicyclo[1.1.1]pentan-1-amine involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with various biomolecules, including enzymes and receptor proteins. For example, Bicyclo[1.1.1]pentan-1-amine can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, it can interact with receptor proteins, leading to changes in receptor conformation and subsequent downstream signaling events. These interactions ultimately result in alterations in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bicyclo[1.1.1]pentan-1-amine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that Bicyclo[1.1.1]pentan-1-amine is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Long-term studies have shown that prolonged exposure to Bicyclo[1.1.1]pentan-1-amine can lead to sustained changes in cellular signaling pathways and gene expression, resulting in altered cellular phenotypes .
Dosage Effects in Animal Models
The effects of Bicyclo[1.1.1]pentan-1-amine in animal models have been investigated to determine its dosage-dependent effects. Studies have shown that the compound exhibits a dose-response relationship, with varying effects observed at different dosages. At lower doses, Bicyclo[1.1.1]pentan-1-amine can enhance certain cellular functions, while higher doses may lead to toxic or adverse effects. Threshold effects have been identified, indicating specific dosage ranges where the compound exerts its optimal effects without causing significant toxicity .
Metabolic Pathways
Bicyclo[1.1.1]pentan-1-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, Bicyclo[1.1.1]pentan-1-amine can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites within the cell. These interactions highlight the compound’s role in regulating cellular metabolism and its potential impact on overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of Bicyclo[1.1.1]pentan-1-amine within cells and tissues are critical for understanding its biological effects. This compound can be transported across cellular membranes through specific transporters or passive diffusion. Once inside the cell, Bicyclo[1.1.1]pentan-1-amine can interact with binding proteins that facilitate its distribution to various cellular compartments. These interactions influence the localization and accumulation of the compound, ultimately affecting its activity and function within the cell .
Subcellular Localization
The subcellular localization of Bicyclo[1.1.1]pentan-1-amine is an important aspect of its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, Bicyclo[1.1.1]pentan-1-amine may be directed to the nucleus, where it can interact with transcription factors and other nuclear proteins to regulate gene expression. Alternatively, it may localize to the mitochondria, influencing mitochondrial function and cellular energy metabolism .
Propiedades
IUPAC Name |
bicyclo[1.1.1]pentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c6-5-1-4(2-5)3-5/h4H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDGSLINNQQTJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is there so much interest in synthesizing Bicyclo[1.1.1]pentan-1-amine?
A1: Bicyclo[1.1.1]pentan-1-amine (BCP) and its derivatives are increasingly valuable in drug discovery. They act as bioisosteres, meaning they can mimic the properties of other chemical groups in drug molecules. Specifically, BCP can substitute for aromatic rings, tert-butyl groups, and alkynes [, ]. This allows chemists to fine-tune drug properties like potency and stability.
Q2: What new synthetic routes to Bicyclo[1.1.1]pentan-1-amine are being explored?
A2: Traditional synthesis of BCP has been limited. Recent research focuses on developing more efficient and versatile approaches:
- Direct Aminoalkylation of [1.1.1]Propellane: This novel method utilizes readily available [1.1.1]propellane as a starting material []. Sequential addition of magnesium amides and alkyl electrophiles enables the direct installation of various amine groups onto the BCP scaffold, significantly streamlining the synthesis.
- Reduction of 1-azido-3-iodobicyclo[1.1.1]pentane: This approach explores the reduction of an easily accessible intermediate, offering a potentially scalable alternative for BCP production [].
Q3: Can Bicyclo[1.1.1]pentan-1-amine be used to access other valuable compounds?
A3: Yes, research has shown that the BCP framework can be transformed into more complex structures. For instance, photochemical methods have enabled the conversion of BCP into various bicyclo[3.1.1]heptan-1-amines [, ]. This expansion of the chemical space accessible from BCP further broadens its utility in medicinal chemistry.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



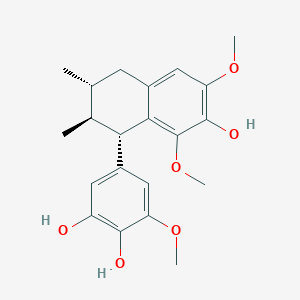


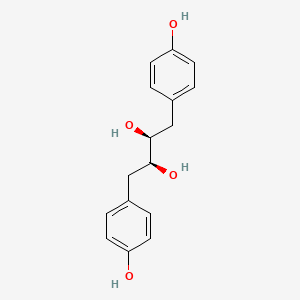


![(2R)-N-[(2R)-2-(Dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-N-[(5R)-5-(dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-L-prolinamide](/img/structure/B1248011.png)
![N,N-Diethyl-4-[(8-phenethyl-8-aza-bicyclo[3.2.1]oct-3-ylidene)-phenyl-methyl]-benzamide](/img/structure/B1248012.png)
![Benzamide, N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B1248013.png)
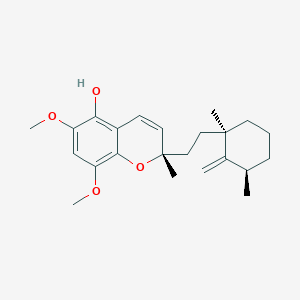
![N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide](/img/structure/B1248015.png)
